TRPV1 Activation Affinity: Bisandrographolide C vs. Bisandrographolide A Selectivity Profile
Bisandrographolide C activates TRPV1 channels with a dissociation constant (Kd) of 289 μM, a property entirely absent in Bisandrographolide A [1]. This represents a functional bifurcation within the bisandrographolide dimer family, where stereochemical configuration determines TRPV channel subtype selectivity [2].
| Evidence Dimension | TRPV1 channel activation affinity (Kd) |
|---|---|
| Target Compound Data | 289 μM |
| Comparator Or Baseline | Bisandrographolide A: No activation or blockade of TRPV1 channels |
| Quantified Difference | Qualitative difference (activation vs. no activity) |
| Conditions | Calcium-imaging assay using HEK293T cells overexpressing TRPV1 channels |
Why This Matters
This differential TRPV1 activation dictates experimental model selection: researchers investigating TRPV1-mediated pain signaling or neurogenic inflammation must procure Bisandrographolide C rather than Bisandrographolide A.
- [1] Smith PL, Maloney KN, Pothen RG, Clardy J, Clapham DE. Bisandrographolide from Andrographis paniculata activates TRPV4 channels. J Biol Chem. 2006;281(40):29897-904. View Source
- [2] Gao S, Wang Y, Li G, et al. Unusual ent-Labdane Diterpenoid Dimers and their Selective Activation of TRPV Channels. J Org Chem. 2019;84(19):12157-12164. View Source
